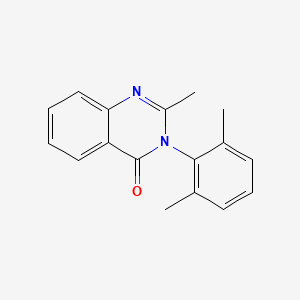

3-(2,6-dimethylphenyl)-2-methyl-4(3H)-quinazolinone

Description

Properties

IUPAC Name |

3-(2,6-dimethylphenyl)-2-methylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-11-7-6-8-12(2)16(11)19-13(3)18-15-10-5-4-9-14(15)17(19)20/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMSCHZBGYKZPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2C(=NC3=CC=CC=C3C2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939119 | |

| Record name | 3-(2,6-Dimethylphenyl)-2-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1788-92-7 | |

| Record name | 4(3H)-Quinazolinone, 2-methyl-3-(2,6-xylyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001788927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2,6-Dimethylphenyl)-2-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dimethylphenyl)-2-methyl-4(3H)-quinazolinone typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method includes:

Condensation Reaction: Anthranilic acid reacts with 2,6-dimethylbenzaldehyde in the presence of a suitable catalyst such as acetic acid or sulfuric acid.

Cyclization: The resulting intermediate undergoes cyclization under reflux conditions to form the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction time.

Chemical Reactions Analysis

DMSO/H₂O₂-Mediated Radical Cyclization

A radical-mediated approach uses substituted 2-amino benzamides and DMSO as a carbon source, with H₂O₂ as an oxidant. This method involves:

-

Mechanism : Formation of intermediates via radical pathways, followed by cyclization and oxidation to yield quinazolin-4(3H)-ones .

-

Example : Reaction of N-methyl-2-aminobenzamide with DMSO and H₂O₂ at 130–140°C produces the desired product in moderate yields (23–52%) .

Base-Promoted SNAr Reaction

This transition-metal-free method employs Cs₂CO₃ or KOH in DMSO to facilitate nucleophilic aromatic substitution (SNAr) reactions. Key steps include:

-

Reagents : Ortho-fluorobenzamides and amides (e.g., benzamide) in DMSO at 135°C .

-

Yield : Up to 70% for 3-methyl-2-phenylquinazolin-4-one derivatives .

Ph₃P–I₂-Mediated Amidine Formation

A convergent one-pot synthesis uses triphenylphosphine (Ph₃P) and iodine (I₂) to form amidines, which cyclize to quinazolin-4(3H)-ones. This method:

-

Advantages : Mild conditions (room temperature) and good yields (up to 85%) .

-

Key Step : Condensation of amides with methyl anthranilate, followed by cyclization .

Substitution Reactions

The compound’s quinazolin-4(3H)-one core allows functionalization via substitution at position 3 (bearing the 2,6-dimethylphenyl group) or other positions.

Functionalization at the Quinazolinone Core

-

Secondary Amines : Reactions with secondary amines (e.g., dimethylamine) or heterocycles (e.g., pyrrole) yield tertiary aminoquinazolines .

-

Schiff Base Formation : Condensation with aldehydes or ketones generates derivatives with extended conjugation .

Analytical Characterization

The compound is characterized by:

Scientific Research Applications

Medicinal Chemistry

3-(2,6-dimethylphenyl)-2-methyl-4(3H)-quinazolinone has been investigated for its potential as a therapeutic agent due to its biological activities:

- Antimicrobial Properties: Derivatives of quinazolinones have shown significant antibacterial and antifungal effects. For instance, studies have reported that certain derivatives exhibit activity against pathogens such as Staphylococcus aureus and Candida albicans .

- Anticancer Activity: Quinazolinone derivatives are being explored for their cytotoxic effects. Some compounds have demonstrated inhibition of cancer cell proliferation and are being evaluated as potential anticancer agents targeting specific pathways like the epidermal growth factor receptor (EGFR) .

Biological Studies

The biological activities of this compound extend to various fields:

- Mechanism of Action: The compound may inhibit specific enzymes or receptors, leading to observed biological effects. For example, it can affect bacterial cell wall synthesis by binding to penicillin-binding proteins .

- Structure-Activity Relationship (SAR): Research has focused on understanding how modifications to the quinazolinone structure impact its biological activity. This includes exploring different substituents on the aromatic ring to enhance antimicrobial efficacy .

Material Science

In addition to its biological applications, this compound serves as a building block in organic synthesis:

- Synthesis of Complex Molecules: It is utilized in the creation of more complex organic compounds, which may have applications in pharmaceuticals and materials science .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(2,6-dimethylphenyl)-2-methyl-4(3H)-quinazolinone involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Insights :

Key Insights :

Key Insights :

Biological Activity

3-(2,6-dimethylphenyl)-2-methyl-4(3H)-quinazolinone is a compound belonging to the quinazolinone family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Quinazolinones

Quinazolinones are heterocyclic compounds that exhibit a wide range of biological activities including antibacterial, antifungal, anticancer, and anti-inflammatory effects. The structural diversity within this class allows for the modification of biological activity by altering substituents on the quinazolinone scaffold.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes or receptors that are crucial in various biological pathways. For instance, studies suggest that quinazolinones can act as inhibitors of protein kinases, which play significant roles in cell signaling and cancer progression .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazolinone derivatives. The compound has shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Table 1 summarizes the minimum inhibitory concentrations (MIC) against selected pathogens:

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. Quinazolinones have been identified as potential inhibitors of epidermal growth factor receptors (EGFR), which are implicated in many cancers. The compound exhibits cytotoxic effects against several cancer cell lines. Table 2 presents the IC50 values for different cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| PC3 (prostate cancer) | 10 | |

| MCF-7 (breast cancer) | 10 | |

| HT-29 (colon cancer) | 12 |

Case Studies and Research Findings

- Antibacterial Activity : In a study examining various quinazolinone derivatives, it was found that modifications at specific positions significantly influenced antibacterial efficacy. The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria .

- Antifungal Efficacy : Another study reported that derivatives similar to this compound exhibited antifungal activity against strains like A. niger and C. albicans with MIC values comparable to established antifungal agents .

- Cytotoxicity in Cancer Models : A series of experiments evaluated the effects of quinazolinone derivatives on various cancer cell lines, revealing significant dose-dependent inhibition of cell growth, particularly in prostate and breast cancer models .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2,6-dimethylphenyl)-2-methyl-4(3H)-quinazolinone, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of anthranilic acid derivatives with substituted amines or acylating agents. For example, refluxing 2-methylanthranilic acid with 2,6-dimethylphenyl isocyanate in acetic anhydride yields the quinazolinone core . Key variables include solvent choice (e.g., acetone, THF), temperature (reflux vs. room temperature), and catalysts (K₂CO₃, nano-TiO₂). Yields range from 70–89% depending on substituent steric effects . Characterization via NMR, IR, and UV/Vis (λmax ~226 nm) confirms structure .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer : Standard techniques include:

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm for dimethylphenyl groups) .

- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]+ at m/z 293).

- UV/Vis : Absorbance maxima (~226 nm) correlates with π→π* transitions in the quinazolinone core .

- HPLC : Purity ≥98% validated using C18 columns with MeOH:H₂O mobile phases .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Initial screens highlight CNS depressant, anti-inflammatory, and antimicrobial properties. For example:

- CNS Activity : Dose-dependent sedation in murine models (ED₅₀ 25 mg/kg) via GABAergic modulation .

- Antimicrobial : MIC values of 8–32 µg/mL against S. aureus and E. coli via membrane disruption assays .

- Anti-inflammatory : COX-2 inhibition (IC₅₀ 1.2 µM) in RAW264.7 macrophages .

Advanced Research Questions

Q. How can computational modeling resolve steric hindrance in N-aryl rotations for this compound?

- Methodological Answer : Ab initio Hartree-Fock calculations reveal rotational barriers (~15–20 kcal/mol) for the 2,6-dimethylphenyl group. Steric clashes between methyl groups and the quinazolinone core induce sp³ hybridization at N1, alleviated by small geometric adjustments (e.g., bond angle distortion ≤5°) . Molecular dynamics simulations (AMBER/CHARMM) further predict conformational stability in aqueous environments.

Q. What strategies optimize structure-activity relationships (SAR) for enhanced antiviral activity?

- Methodological Answer : Introducing conjugated systems (e.g., 1,4-pentadien-3-one moieties) at position 3 improves antiviral potency. Derivatives like A5 and A12 show EC₅₀ values of 132–156 µg/mL against TMV, outperforming reference drugs (e.g., ningnanmycin, EC₅₀ 281 µg/mL) via RNA-dependent RNA polymerase inhibition . SAR studies suggest electron-withdrawing groups (Cl, NO₂) at the phenyl ring enhance bioactivity .

Q. How do conflicting reports on antimicrobial efficacy arise, and how can they be reconciled?

- Methodological Answer : Discrepancies in MIC values (e.g., 8 vs. 32 µg/mL for S. aureus) stem from assay conditions:

- Bacterial Strain Variability : Methicillin-resistant vs. susceptible strains .

- Solubility Limits : Poor aqueous solubility (~0.1 mg/mL) reduces bioavailability in broth microdilution assays .

- Solution : Standardize protocols using DMSO carriers (<1% v/v) and corroborate with time-kill kinetics .

Q. What mechanistic insights explain its role in aldehyde oxidase (AO) inhibition?

- Methodological Answer : The compound acts as a competitive AO inhibitor (Ki 0.8 µM) in human liver cytosol, preventing oxidation of substrates like phthalazine. This has implications for drug-drug interactions (DDIs), particularly with drugs metabolized via AO (e.g., clozapine). Assays use NADH depletion rates monitored at 340 nm .

Q. How can crystallography elucidate intermolecular interactions for solid-state stability?

- Methodological Answer : Single-crystal X-ray diffraction reveals intramolecular H-bonding (N1–H⋯O2, 2.1 Å) and π-π stacking (3.8 Å) between quinazolinone cores. These interactions stabilize polymorphs, as seen in derivatives with fluoroanilino substituents . Hirshfeld surface analysis quantifies van der Waals contributions (65–70%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.